methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
CAS No.: 946223-07-0
Cat. No.: VC11943589
Molecular Formula: C22H17F3N2O4
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946223-07-0 |
|---|---|
| Molecular Formula | C22H17F3N2O4 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | methyl 2-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H17F3N2O4/c1-31-21(30)16-5-2-3-7-18(16)26-19(28)17-6-4-12-27(20(17)29)13-14-8-10-15(11-9-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
| Standard InChI Key | MBWRNTSBCFPYEM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound featuring a dihydropyridine core, a trifluoromethyl-substituted phenyl ring, and a benzoate ester. This compound belongs to the class of dihydropyridine derivatives, which are known for their pharmacological potential, particularly in cardiovascular and neurological applications.
Synthesis
The synthesis of methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. A common approach includes the preparation of a dihydropyridine intermediate, which is then coupled with a benzoate derivative. The final step involves esterification to form the methyl ester.
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Preparation of Dihydropyridine Intermediate: This can be achieved through a Hantzsch reaction, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
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Coupling with Benzoate Derivative: The dihydropyridine intermediate is then reacted with a benzoate derivative to form the amide linkage.
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Esterification: The resulting compound is then esterified to form the methyl ester.
Chemical Reactions and Mechanism of Action
Methyl 2-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate can undergo various chemical reactions typical of amides and esters:
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Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
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Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
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Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, altering its functional groups.
The mechanism of action for this compound is likely related to its interaction with biological targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially increasing its binding affinity to certain proteins.
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